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Abstract

Crisaborole (formerly AN2728), marketed as Eucrisa®, is a non-steroidal, topical anti-
inflammatory agent that represents a significant advancement in the treatment of mild-to-
moderate atopic dermatitis (AD).[1][2] Its development marked a milestone in the application of
boron chemistry to medicinal chemistry. Crisaborole is a selective phosphodiesterase 4
(PDE4) inhibitor, which modulates the inflammatory cascade central to the pathophysiology of
AD.[3][4] This technical guide provides an in-depth overview of the discovery of the novel
benzoxaborole scaffold, the synthetic pathways developed for Crisaborole, its mechanism of
action, and the key experimental protocols used in its characterization.

Discovery of Crisaborole

The journey to Crisaborole began with the exploration of boron-containing compounds as a
novel class of therapeutic agents. Anacor Pharmaceuticals pioneered the development of a
proprietary benzoxaborole chemistry platform, aiming to create small molecules that could
engage in reversible covalent binding with enzyme active sites.[1]

A series of phenoxy benzoxaboroles were synthesized and subjected to a screening cascade
to evaluate their inhibitory activity against PDE4 and their ability to suppress the release of pro-
inflammatory cytokines. From this library, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-
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benzoxaborole, then coded as AN2728, emerged as a highly potent candidate both in vitro and
in vivo. The incorporation of a boron atom was a key design feature, resulting in a low-
molecular-weight compound (251 daltons) that facilitates effective penetration through the skin,
a critical attribute for a topical dermatological agent.[4][5]

Synthesis of Crisaborole

The synthesis of Crisaborole has been described through several routes in patent literature. A
common strategy involves the coupling of a pre-formed benzoxaborole precursor with a
cyanophenoxy moiety. The following sections detail a representative synthetic approach and
experimental protocol.

General Synthetic Scheme

A prevalent synthetic strategy involves the reaction of a protected 2-bromo-5-hydroxybenzyl
alcohol with 4-fluorobenzonitrile, followed by a metal-halogen exchange and reaction with a
borate ester to form the benzoxaborole ring. An alternative, high-yield three-step process has
also been developed, starting from 2-bromo-5-hydroxybenzaldehyde.[6] This process is
advantageous as it operates under milder conditions and is more scalable.[6]
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Caption: High-level overview of a synthetic route to Crisaborole.
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Experimental Protocol: Synthesis of a Key Intermediate

The following protocol is a representative example for the synthesis of 4-(4-bromo-3-
(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, a key intermediate in an efficient
Crisaborole synthesis, adapted from patent literature.[6]

Objective: To synthesize 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile via
reduction and subsequent etherification.

Materials:

2-Bromo-5-hydroxybenzaldehyde (1 equivalent)

e Sodium borohydride (NaBHa) (0.5 equivalents)

e 2,6-dichloro-4-fluorobenzonitrile (1 equivalent)

o Potassium carbonate (K2COs) (2 equivalents)

o Tetrahydrofuran (THF)

e N,N-Dimethylformamide (DMF)

o Water

e Sodium hydroxide (NaOH) for stabilization of NaBHa solution
Procedure:

e Reduction of Aldehyde:

o Dissolve 2-bromo-5-hydroxybenzaldehyde (20.1 g, 100 mmol) in THF (80 mL) in a
reaction flask.

o Cool the solution to 0-5°C using an ice bath.

o Slowly add a solution of NaBHa4 (1.9 g, 50 mmol) in water (10 mL, stabilized with a drop of
NaOH) over 30 minutes, maintaining the temperature below 5°C.
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o Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting solution

contains 2-bromo-5-hydroxyphenylmethanol and is used directly in the next step.

o Williamson Ether Synthesis:

o To the solution from the previous step, add DMF (100 mL), 2,6-dichloro-4-
fluorobenzonitrile (19.0 g, 100 mmol), and K2COs (27.6 g, 200 mmol).

o Warm the mixture to room temperature and stir for 5 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC) for the disappearance of starting materials.

o Upon completion, add water (400 mL) to the reaction mixture to precipitate the product.

o Stir the resulting slurry for 30 minutes.

o Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title

intermediate.

Summary of Reaction Steps

Reported
. Key Temperatur
Step Reaction Solvent Overall
Reagents e .
Yield
. \multirow{3}
1 Reduction NaBHa4 THF/Water 0-5°C
{*H74%[6]}
Ether
2 ) K2COs THF/DMF Room Temp
Synthesis
o n-BulLi,
Cyclization/D _
3 o B(QiPr)s, THF -78°C to RT
echlorination
Pd/C, H2
Mechanism of Action
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Crisaborole exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4
(PDE4), an enzyme highly expressed in keratinocytes and immune cells.[7][8]

PDE4 Inhibition and cAMP Modulation

PDEA4 is responsible for the hydrolysis of the intracellular second messenger cyclic adenosine
monophosphate (CAMP) into its inactive metabolite, adenosine monophosphate (AMP).[4] In
inflammatory conditions like atopic dermatitis, PDE4 activity is elevated, leading to depleted
CAMP levels.[8] By inhibiting PDE4, Crisaborole increases intracellular cAMP concentrations.
[3][9] This elevation in cCAMP activates Protein Kinase A (PKA), which in turn modulates the
transcription of various genes, ultimately leading to a reduction in the production and release of
pro-inflammatory cytokines.[10]

The unique boron atom within the benzoxaborole structure is critical for its inhibitory activity. It
forms a reversible, covalent bond with the bimetal center (containing zinc and magnesium ions)
in the active site of the PDE4 enzyme, effectively blocking its catalytic function.[3][9][11]

Signaling Pathway

// Nodes Prolnflammatory_Stimuli [label="Pro-inflammatory\nStimuli", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)",
fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond,
fillcolor="#FBBCO05", fontcolor="#202124"]; PDE4 [label="PDE4", fillcolor="#F1F3F4",
fontcolor="#202124"]; AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Crisaborole [label="Crisaborole", shape=box, style="roundedfilled",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-kB Pathway", fillcolor="#F1F3F4",
fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-aq, IL-4, IL-5, IL-13
etc.)", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation
[label="Inflammation\n(Signs & Symptoms of AD)", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

I/l Edges Prolnflammatory_Stimuli -> AC [label="activates"]; ATP -> AC [style=dashed,
arrowhead=none]; AC -> cAMP [label="produces"]; cCAMP -> PKA [label="activates"]; PKA ->
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NFkB [label="inhibits", arrowhead=tee]; NFkB -> Cytokines [label="promotes transcription"];
Cytokines -> Inflammation [label="drives"];

PDE4 -> cAMP [label="hydrolyzes", arrowhead=tee, color="#EA4335", style=bold]; cAMP ->
PDE4 [style=dashed, arrowhead=none]; PDE4 -> AMP;

Crisaborole -> PDE4 [label="inhibits", arrowhead=tee, color="#34A853", style=bold, len=1.5]; }
Caption: Crisaborole inhibits PDE4, increasing cCAMP and reducing inflammation.

Quantitative Data

Crisaborole has been characterized extensively to quantify its potency against PDE4 and its
effect on cytokine production.

ble 1: hibition by Crisaboral

PDEA4 Target ICso0 Value Reference(s)
PDE4 (General) 0.49 uM (490 nM) [12]

PDE4 (Multiple Isoforms) 55-340 nM [13]

PDE4B2 (Catalytic Domain) 75 nM [13][14]
PDE4Cat (Catalytic Domain) 0.11 uM (110 nM) [12]

ble 2: Inhibition of Cvtoki | by Crisaborol

Cytokine ICso0 Value Reference(s)
TNF-a 0.172 - 0.54 uM [12]

IL-2 0.205 - 0.61 puM [12]

IL-4 0.48 uM

IL-5 2.03-2.4 M [12]

IFN-y 0.696 - 0.83 UM [12]

IL-10 5.3 UM [12]
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Key Experimental Protocols
Protocol: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of Crisaborole against
a purified PDE4 enzyme.

Materials:

e Recombinant human PDE4 enzyme (e.g., PDE4B2)

o Assay Buffer (e.g., 50 mM Tris-HCI pH 7.5, 8.3 mM MgClz, 1.7 mM EGTA)
e CAMP (substrate)

» 5'-Nucleotidase (snake venom)

e Crisaborole (test compound)

e DMSO (vehicle)

e Phosphate detection reagent (e.g., Malachite Green)

» 96-well microplate

Plate reader

Procedure:

o Compound Preparation: Prepare a serial dilution of Crisaborole in DMSO. Further dilute in
Assay Buffer to the final desired concentrations. Include a DMSO-only vehicle control.

o Reaction Setup: In a 96-well plate, add in order:
o Assay Buffer
o Crisaborole dilution or vehicle

o PDE4 enzyme solution.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b606811?utm_src=pdf-body
https://www.benchchem.com/product/b606811?utm_src=pdf-body
https://www.benchchem.com/product/b606811?utm_src=pdf-body
https://www.benchchem.com/product/b606811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the
enzyme.

Initiate Reaction: Add cAMP solution to all wells to initiate the enzymatic reaction.

Enzymatic Reaction: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the
reaction remains in the linear range.

Second Enzymatic Step: Add 5'-Nucleotidase to each well. This enzyme converts the AMP
(product of the PDE4 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 10
minutes at 30°C.

Detection: Add the phosphate detection reagent (e.g., Malachite Green) to all wells to stop
the reaction and develop color. The intensity of the color is proportional to the amount of
inorganic phosphate produced.

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a
microplate reader.

Data Analysis: Calculate the percentage of inhibition for each Crisaborole concentration
relative to the vehicle control. Determine the ICso value by plotting the percent inhibition
against the log of the inhibitor concentration and fitting the data to a four-parameter logistic
curve.
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Caption: Experimental workflow for a typical PDE4 inhibition assay.
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Protocol: Cytokine Release Assay from PBMCs

This protocol is adapted from generalized methods for testing anti-inflammatory compounds.
[15]

Objective: To measure the effect of Crisaborole on the production of pro-inflammatory
cytokines from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:
» Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin.

e Lipopolysaccharide (LPS) as a stimulant.

e Crisaborole (test compound).

e DMSO (vehicle).

e 96-well cell culture plate.

o ELISA Kkits for target cytokines (e.g., TNF-q, IL-4).
Procedure:

o Cell Plating: Resuspend isolated PBMCs in complete RPMI medium and adjust the cell
density. Seed 100 pL of the cell suspension into each well of a 96-well plate.

« Inhibitor Treatment: Prepare serial dilutions of Crisaborole in complete medium. Add 50 pL
of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

e Stimulation: Add 50 uL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells
except for the unstimulated control.

 Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5%
COo..
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o Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully
collect the cell-free supernatant for analysis.

» Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-a) in
the supernatants using specific ELISA kits, following the manufacturer’s instructions.

» Data Analysis: Calculate the percentage of cytokine inhibition for each Crisaborole
concentration relative to the vehicle-treated, LPS-stimulated control. Determine the ICso
value by plotting the data as described for the PDE4 assay.

Conclusion

The discovery and development of Crisaborole is a prime example of successful structure-
based drug design, leveraging the unique properties of boron chemistry to create a novel
therapeutic agent. Its targeted inhibition of PDE4 provides an effective, non-steroidal option for
controlling the inflammation central to atopic dermatitis. The synthetic routes are well-
established, and its mechanism of action is supported by robust biochemical and cellular data.
This guide provides a foundational overview for researchers and scientists involved in the
ongoing development of innovative dermatological therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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